molecular formula C18H10Br2N2S B12515424 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole

Cat. No.: B12515424
M. Wt: 446.2 g/mol
InChI Key: KSDSSBYHYZYNBJ-UHFFFAOYSA-N
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Description

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two bromophenyl groups attached to the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the palladium-catalyzed coupling reaction between 4-bromophenylboronic acid and 4,7-dibromo-2,1,3-benzothiadiazole. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are typically employed.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Coupling Reactions: Extended conjugated systems and complex aromatic compounds.

Scientific Research Applications

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: Employed in the development of novel materials with unique electronic and optical properties.

    Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its electron-accepting properties.

    Biological Research: Investigated for its potential in biological imaging and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electron-accepting properties. The compound can interact with electron-donating molecules, facilitating charge transfer processes. This interaction is crucial in its applications in organic electronics and sensors. The molecular targets and pathways involved include the formation of charge-transfer complexes and the modulation of electronic properties in conjugated systems.

Comparison with Similar Compounds

  • 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole
  • 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole
  • 4,7-Bis(4-nitrophenyl)-2,1,3-benzothiadiazole

Comparison: 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and coupling reactions. Compared to its analogs with different substituents, this compound offers distinct advantages in terms of electronic properties and versatility in synthetic applications. The bromine atoms also provide sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C18H10Br2N2S

Molecular Weight

446.2 g/mol

IUPAC Name

4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H10Br2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H

InChI Key

KSDSSBYHYZYNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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